Physicochemical Properties and Synthetic Utility of 2-(4,4-Difluorocyclohexyl)acetonitrile: A Technical Guide
Physicochemical Properties and Synthetic Utility of 2-(4,4-Difluorocyclohexyl)acetonitrile: A Technical Guide
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a proven methodology for optimizing the pharmacokinetic and pharmacodynamic profiles of small molecules. 2-(4,4-Difluorocyclohexyl)acetonitrile (CAS: 959600-88-5) [1] is a highly specialized, fluorinated aliphatic building block. It serves as a critical intermediate in the synthesis of complex heterocyclic compounds, most notably in the development of potent P2X7 receptor antagonists[2].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, the causality behind its structural advantages, and field-proven, self-validating experimental protocols for its synthesis and downstream application.
Physicochemical Profiling & Structural Causality
Understanding the physical properties of 2-(4,4-Difluorocyclohexyl)acetonitrile is essential for predicting its behavior in organic synthesis and its influence on the final active pharmaceutical ingredient (API).
Quantitative Data Summary
Note: Empirical values for highly specialized intermediates are often derived from predictive models due to their primary role as transient synthetic precursors.
| Property | Value / Description |
| Chemical Name | 2-(4,4-Difluorocyclohexyl)acetonitrile |
| CAS Number | 959600-88-5[1] |
| Molecular Formula | C₈H₁₁F₂N[3] |
| Molecular Weight | 159.18 g/mol [3] |
| Physical State | Liquid (Typical at standard temperature and pressure) |
| Boiling Point | ~200–210 °C (Predicted based on unfluorinated analogs) |
| Density | ~1.05–1.10 g/cm³ (Predicted) |
The Causality of the gem-Difluoro Substitution
As an Application Scientist, I emphasize that the selection of this specific building block is never arbitrary. The 4,4-difluorocyclohexyl moiety provides three distinct mechanistic advantages:
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Metabolic Stability : The 4-position of an unfluorinated cyclohexane ring is highly susceptible to cytochrome P450 (CYP450) mediated oxidation. By substituting the vulnerable C-H bonds with robust C-F bonds, oxidative metabolism is sterically and electronically blocked, thereby increasing the in vivo half-life of the final drug[2].
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Lipophilicity Modulation (LogP) : Fluorine is highly electronegative, creating a strong local dipole. However, its low polarizability means the gem-difluoro group often behaves as a lipophilic bioisostere for oxygen or a gem-dimethyl group, carefully tuning the membrane permeability of the molecule.
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Conformational Bias : The strong stereoelectronic effects of the fluorine atoms lock the cyclohexane ring into a preferred chair conformation, which can drastically improve the binding affinity of the molecule to the target receptor pocket.
Experimental Workflows & Methodologies
The following methodologies provide step-by-step instructions for synthesizing the nitrile and utilizing it in downstream API development. Every protocol is designed as a self-validating system to ensure experimental integrity.
Protocol 1: Synthesis of 2-(4,4-Difluorocyclohexyl)acetonitrile
Rationale : The most reliable and scalable method to construct this aliphatic nitrile is via a Horner-Wadsworth-Emmons (HWE) olefination of 4,4-difluorocyclohexanone, followed by catalytic hydrogenation.
Step-by-Step Methodology :
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Carbanion Generation : Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert argon atmosphere. Slowly add diethyl cyanomethylphosphonate (1.1 eq) dropwise.
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Causality & Validation: NaH deprotonates the phosphonate to form a stabilized carbanion. The immediate evolution of H₂ gas serves as a visual, self-validating indicator of successful deprotonation.
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Olefination : Once gas evolution ceases, add 4,4-difluorocyclohexanone (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
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Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The disappearance of the ketone spot (visualized via KMnO₄ stain) confirms the formation of the unsaturated intermediate, 2-(4,4-difluorocyclohexylidene)acetonitrile.
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Catalytic Hydrogenation : Isolate the unsaturated nitrile via aqueous workup and extraction. Dissolve the crude intermediate in methanol and add 10% Palladium on Carbon (Pd/C, 0.1 eq). Purge the flask and stir under a hydrogen atmosphere (1 atm) for 12 hours.
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Purification : Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure and purify via vacuum distillation to yield the pure target compound[4].
Synthetic workflow for 2-(4,4-Difluorocyclohexyl)acetonitrile via HWE olefination.
Protocol 2: Downstream Conversion to a P2X7 Receptor Antagonist
Rationale : The P2X7 receptor is an ionotropic receptor activated by extracellular ATP, heavily implicated in neuroinflammation and immune responses[2]. To synthesize heterocyclic P2X7 antagonists (e.g., oxadiazoles), the nitrile must first be converted into an amidoxime[5].
Step-by-Step Methodology :
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Reagent Activation : In a round-bottom flask, dissolve hydroxylamine hydrochloride (2.5 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in ethanol (20–40 mL)[2]. Stir for 30 minutes at room temperature.
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Causality: K₂CO₃ is specifically chosen to neutralize the HCl salt, liberating the free, highly nucleophilic hydroxylamine base. Ethanol solubilizes the organic reagents while forcing the precipitation of inorganic KCl, driving the equilibrium forward.
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Nucleophilic Addition : Add 2-(4,4-Difluorocyclohexyl)acetonitrile (1.0 eq) to the suspension. Stir the mixture at room temperature for 12 hours[2].
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Validation : Monitor the reaction via LC-MS. The mass spectrum provides self-validation by showing the depletion of the nitrile mass and the appearance of the [M+H]⁺ peak corresponding to N'-hydroxy-2-(4,4-difluorocyclohexyl)ethanimidamide.
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Cyclization (Subsequent Step) : Isolate the amidoxime and react it with an appropriate carboxylic acid derivative in the presence of 1,1'-Carbonyldiimidazole (CDI) and DBU in 1,4-dioxane at 105 °C to yield the final heterocyclic antagonist[5].
Downstream conversion of the nitrile into a heterocyclic P2X7 receptor antagonist.
References
- European Patent Office (Google Patents)
- United States Patent and Trademark Office (Google Patents)
Sources
- 1. CAS 959600-88-5 | 3237-3-03 | MDL MFCD13191787 | 2-(4,4-Difluorocyclohexyl)acetonitrile | SynQuest Laboratories [synquestlabs.com]
- 2. EP3398941A1 - Heterocyclic p2x7 antagonists - Google Patents [patents.google.com]
- 3. CAS 959600-88-5 | 3237-3-03 | MDL MFCD13191787 | 2-(4,4-Difluorocyclohexyl)acetonitrile | SynQuest Laboratories [synquestlabs.com]
- 4. 2-(4,4-Difluorocyclohexyl)acetonitrile | 959600-88-5 [m.chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
